5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a butan-2-yl group and a methyl group attached to the triazole ring, along with a thiol group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butan-2-yl hydrazine with carbon disulfide, followed by cyclization with methyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents or alkylating agents.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or alkylated triazoles.
Scientific Research Applications
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.
5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group in 5-(butan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as the ability to form disulfide bonds and interact with metal ions. This makes it distinct from its analogs with different functional groups.
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
3-butan-2-yl-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H13N3S/c1-4-5(2)6-8-9-7(11)10(6)3/h5H,4H2,1-3H3,(H,9,11) |
InChI Key |
AZELLZSBSFFEJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NNC(=S)N1C |
Origin of Product |
United States |
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